molecular formula C12H21NO3 B6156324 tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate CAS No. 1785119-53-0

tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate

Cat. No.: B6156324
CAS No.: 1785119-53-0
M. Wt: 227.3
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Description

tert-Butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate: is a chemical compound used in various fields of research and industry. It is known for its unique structure, which includes a tert-butyl group, a cyclobutyl group, and a carbamate functional group. This compound is often used in organic synthesis and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl-containing reagent under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology and Medicine: In biological and medical research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also be used in the development of pharmaceuticals, particularly those involving carbamate functional groups.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions can lead to various biological effects, making it a compound of interest in pharmacological research.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific molecular interactions.

Properties

CAS No.

1785119-53-0

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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